molecular formula C15H15FN2O B12493035 N-{4-[(4-fluorobenzyl)amino]phenyl}acetamide

N-{4-[(4-fluorobenzyl)amino]phenyl}acetamide

Cat. No.: B12493035
M. Wt: 258.29 g/mol
InChI Key: AWOZFYHRBYSJBW-UHFFFAOYSA-N
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Description

N-{4-[(4-fluorobenzyl)amino]phenyl}acetamide is a chemical compound with the molecular formula C15H15FN2O It is known for its unique structure, which includes a fluorobenzyl group attached to an amino phenyl acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4-fluorobenzyl)amino]phenyl}acetamide typically involves the reaction of 4-fluorobenzylamine with 4-nitroacetophenone, followed by reduction and acetylation steps. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon for the reduction step.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings, but with optimized conditions for higher yield and purity. This can include continuous flow reactors and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4-fluorobenzyl)amino]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorobenzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{4-[(4-fluorobenzyl)amino]phenyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group can enhance binding affinity and specificity, while the acetamide moiety can modulate the compound’s pharmacokinetic properties. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{[(4-fluorobenzyl)amino]sulfonyl}phenyl)acetamide
  • N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide

Uniqueness

N-{4-[(4-fluorobenzyl)amino]phenyl}acetamide is unique due to its specific combination of a fluorobenzyl group and an acetamide moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and pharmacological effects, making it a valuable compound for targeted research and development.

Properties

Molecular Formula

C15H15FN2O

Molecular Weight

258.29 g/mol

IUPAC Name

N-[4-[(4-fluorophenyl)methylamino]phenyl]acetamide

InChI

InChI=1S/C15H15FN2O/c1-11(19)18-15-8-6-14(7-9-15)17-10-12-2-4-13(16)5-3-12/h2-9,17H,10H2,1H3,(H,18,19)

InChI Key

AWOZFYHRBYSJBW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NCC2=CC=C(C=C2)F

Origin of Product

United States

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